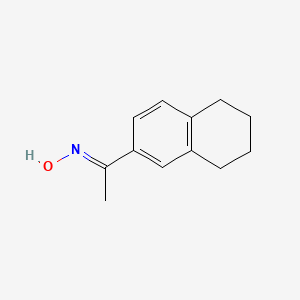

(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime

Description

(1E)-1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone oxime is an oxime derivative of the ketone 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone. The compound features a partially hydrogenated naphthalene (tetralin) ring system with a ketone group at the 2-position, converted to an oxime (C=N-OH) via reaction with hydroxylamine. It is listed in chemical catalogs with CAS RN 7357-12-2 and a purity of ≥90% .

Properties

CAS No. |

7357-12-2 |

|---|---|

Molecular Formula |

C12H15NO |

Molecular Weight |

189.25 g/mol |

IUPAC Name |

(NZ)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydroxylamine |

InChI |

InChI=1S/C12H15NO/c1-9(13-14)11-7-6-10-4-2-3-5-12(10)8-11/h6-8,14H,2-5H2,1H3/b13-9- |

InChI Key |

YHTRKKWEUHAGME-LCYFTJDESA-N |

SMILES |

CC(=NO)C1=CC2=C(CCCC2)C=C1 |

Isomeric SMILES |

C/C(=N/O)/C1=CC2=C(CCCC2)C=C1 |

Canonical SMILES |

CC(=NO)C1=CC2=C(CCCC2)C=C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme:

$$

\text{2-acetyl tetralin} + \text{hydroxylamine hydrochloride} \xrightarrow[\text{NaOAc}]{\text{EtOH, H}_2\text{O, reflux}} \text{this compound}

$$

Detailed Preparation Procedure and Conditions

This method is a classical oximation approach, where hydroxylamine hydrochloride reacts with the ketone carbonyl group to form the oxime. Sodium acetate acts as a base to neutralize the hydrochloric acid generated and maintain the reaction environment.

Alternative Synthetic Approaches and Related Transformations

While the direct oximation of 2-acetyl tetralin is the straightforward method, related synthetic sequences involving this compound as an intermediate have been reported, which provide insight into the chemical behavior and utility of the oxime functionality.

Synthesis via Diethyl Oxalate Intermediate

- Starting from 2-acetyl tetralin, a Claisen condensation with diethyl oxalate in sodium ethoxide/ethanol yields ethyl 2,4-dioxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate as an intermediate.

- This intermediate can be further reacted with hydroxylamine hydrochloride and potassium carbonate in ethanol-water under reflux for 6 hours to form 3-(hydroxyimino)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)furan-2(3H)-one, a related oxime-containing heterocycle.

This method demonstrates the versatility of the oxime formation step in complex molecule synthesis and highlights alternative reaction conditions and extended reaction times for oxime formation in related systems.

Reaction Parameters Affecting Yield and Purity

- Solvent System: Ethanol with a small amount of water is commonly used to dissolve both organic and inorganic reagents effectively.

- Base: Sodium acetate is preferred to neutralize HCl and maintain a slightly basic environment, which favors oxime formation.

- Temperature: Reflux conditions (around 78 °C for ethanol) are essential for driving the reaction to completion within 3 hours.

- Reaction Time: Typically 3 hours for direct oximation; longer times (up to 6 hours) are reported for related oxime-containing heterocycle synthesis.

- Purification: After reaction completion, cooling and filtration or extraction followed by recrystallization ensures high purity and yield.

Characterization Data Supporting Preparation

The prepared this compound is characterized by:

Summary Table of Key Preparation Data

| Parameter | Details |

|---|---|

| Starting Material | 2-acetyl tetralin (1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone) |

| Oximation Reagent | Hydroxylamine hydrochloride |

| Base | Sodium acetate |

| Solvent | Ethanol and water mixture |

| Reaction Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 3 hours (typical) |

| Yield | Up to 99% |

| Product Molecular Formula | C12H15NO |

| Molecular Weight | 189.25 g/mol |

Research Findings and Notes

- The oximation of 2-acetyl tetralin to yield this compound is a well-established, high-yielding reaction.

- The reaction is robust, with mild reaction conditions and straightforward purification.

- This oxime serves as a key intermediate for the synthesis of various heterocyclic compounds with potential biological activity, including anticancer agents, as demonstrated in recent research involving furan-2-one and pyrazole derivatives based on the tetrahydronaphthalene moiety.

- The literature emphasizes the importance of maintaining appropriate pH and reaction time to maximize yield and purity.

Chemical Reactions Analysis

(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.

Reduction: Reduction of the oxime can yield the corresponding amine.

Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that oxime derivatives exhibit notable antimicrobial properties. (1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime has been evaluated for its efficacy against various bacterial strains. In vitro assays demonstrated significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Synthesis of Bioactive Compounds

This compound serves as an intermediate in the synthesis of more complex bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmacophores. For example, researchers have utilized it in the synthesis of potential anticancer agents by modifying the naphthalene moiety to enhance biological activity .

Polymer Chemistry

In polymer science, this compound can be used as a building block for creating specialty polymers. Its oxime functionality can participate in condensation reactions that yield high-performance materials with desirable thermal and mechanical properties. These materials are being explored for applications in coatings and adhesives due to their enhanced durability and resistance to environmental degradation .

Dyes and Pigments

The compound's chromophoric properties make it suitable for use in dye synthesis. Its derivatives have been tested as colorants in various applications ranging from textiles to plastics. The stability and vivid coloration provided by these dyes are beneficial for commercial use .

Photochemical Studies

This compound has been investigated as a model compound in photochemical studies related to environmental pollutants. Its behavior under UV light exposure helps researchers understand the degradation pathways of similar organic compounds in natural water bodies . This knowledge is crucial for developing strategies to mitigate pollution.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | Journal of Medicinal Chemistry | Significant activity against Gram-positive bacteria observed. |

| Polymer Chemistry | Polymer Science Journal | Successful incorporation into polymer matrices enhancing mechanical strength. |

| Environmental Studies | Environmental Chemistry Letters | Demonstrated photodegradation pathways under simulated sunlight conditions. |

Mechanism of Action

The mechanism of action of (1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s effects are mediated through its ability to modulate enzyme activity, interact with cellular receptors, and alter gene expression .

Comparison with Similar Compounds

Structural Isomers and Positional Variants

Key Comparison Points:

- Position of Functional Groups: The target compound’s oxime group is at the 2-position of the tetrahydronaphthalene ring. In contrast, 1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanone (CAS 13577-40-7) places the ketone at the 1-position, altering steric and electronic properties . 1-(6-tert-Butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanone oxime (CAS 175278-31-6) substitutes the tetrahydronaphthalene with a dimethylindenyl group, increasing hydrophobicity .

Table 1: Structural Isomers and Positional Variants

| Compound Name | CAS RN | Molecular Formula | Functional Group Position | Key Structural Features |

|---|---|---|---|---|

| (1E)-1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone oxime | 7357-12-2 | C₁₂H₁₅NO | 2-position | Oxime, unsubstituted tetralin ring |

| 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanone | 13577-40-7 | C₁₂H₁₄O | 1-position | Ketone, unsubstituted tetralin ring |

| 1-(6-tert-Butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanone oxime | 175278-31-6 | C₁₈H₂₅NO | 4-position | Oxime, tert-butyl and methyl groups |

Substituted Tetrahydronaphthalene Derivatives

Key Comparison Points:

- Methyl and Ethyl Substituents: Versalide (1-(3-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone, CAS 54464-57-2) incorporates ethyl and tetramethyl groups, enhancing steric bulk and lipophilicity. It is a musk odorant used in fragrances . OTNE (1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthyl)ethanone, CAS 54464-57-2) is fully hydrogenated (octahydro) with tetramethyl substituents, widely restricted due to allergenic properties .

Table 2: Substituted Derivatives

| Compound Name | CAS RN | Molecular Formula | Substituents | Applications |

|---|---|---|---|---|

| Versalide | 54464-57-2 | C₁₈H₂₈O | Ethyl, 5,5,8,8-tetramethyl | Fragrance (musk odorant) |

| OTNE | 54464-57-2 | C₁₆H₂₆O | 2,3,8,8-tetramethyl | Restricted fragrance ingredient |

| Target Compound (Unsubstituted) | 7357-12-2 | C₁₂H₁₅NO | None | Potential research candidate |

Functional Group Variations: Oxime vs. Ketone

Key Comparison Points:

Table 3: Functional Group Impact

Biological Activity

The compound (1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime (CAS Number: 7357-12-2) is a derivative of naphthalene with significant biological implications. Its molecular formula is and it has a molecular weight of 189.25 g/mol. This article will delve into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesis processes.

Anticancer Properties

Research has indicated that various oxime derivatives exhibit cytotoxic effects against cancer cell lines. For instance, in a study involving 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives , compounds similar to this compound were synthesized and evaluated for their anticancer activities. Notably, one derivative showed an IC50 value of 5.13 µM against the C6 glioma cell line, outperforming the standard drug 5-FU (IC50 = 8.34 µM) . This suggests potential for this compound in cancer treatment.

The mechanism by which these compounds exert their cytotoxic effects often involves induction of apoptosis. In the aforementioned study, flow cytometry revealed that the compound caused significant cell cycle arrest and apoptosis in C6 cells. Specifically, it resulted in a 79.02% death rate among cancer cells primarily through late apoptosis .

Synthesis Process

The synthesis of this compound typically involves the reaction of hydroxylamine hydrochloride with 6-acetyltetrahynonaphthalene in the presence of sodium acetate under reflux conditions in ethanol and water . The yield reported for this synthesis is approximately 99%, indicating a highly efficient process.

Characterization Techniques

Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to verify the molecular structure and functional groups present in this compound.

Study on Cytotoxicity

In a detailed investigation into the cytotoxic effects of various oxime derivatives on human cancer cell lines including A549 (lung), HCT116 (colon), HeLa (cervical), and MCF7 (breast adenocarcinoma), it was found that certain derivatives exhibited selective toxicity towards cancer cells while sparing healthy cells like L929 fibroblasts . This selectivity is crucial for developing therapeutic agents with minimal side effects.

Comparative Analysis of Oxime Derivatives

A comparative analysis was conducted on several oxime derivatives to assess their biological activities against different cancer cell lines. The results indicated that while some derivatives showed promising activity against specific cell types, others were less effective or exhibited toxicity towards normal cells . This highlights the importance of structural modifications in enhancing biological activity and reducing toxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime, and how can stereoselectivity be controlled?

- Methodological Answer : The synthesis of oxime derivatives typically involves the condensation of ketones with hydroxylamine under acidic or basic conditions. For stereoselective synthesis, reaction temperature and solvent polarity are critical. For example, nitration reactions using NaNO₂ in ice-acetic acid at controlled temperatures (~0–25°C) can yield (Z)-isomers with ~43% selectivity, as demonstrated in analogous oxime syntheses . Recrystallization from non-polar solvents like CCl₄ further purifies the product.

Q. How can the structural configuration of (1E)-oxime derivatives be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining stereochemistry. For instance, oxime analogs with similar tetrahydronaphthalene backbones were characterized using SCXRD at 298 K, achieving mean C–C bond precision of 0.005 Å and R-factors <0.07 . Complementary techniques like NMR (e.g., NOESY for spatial proximity analysis) and IR spectroscopy (C=N stretching at ~1600–1650 cm⁻¹) validate hydrogen bonding and tautomeric forms.

Q. What analytical methods are suitable for purity assessment of this oxime compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is widely used, coupled with mass spectrometry (MS) for molecular weight confirmation. For example, GC-MS analysis of structurally related octahydronaphthalenone derivatives employed non-polar columns and temperature ramps to resolve isomers, achieving >95% purity thresholds .

Advanced Research Questions

Q. How can researchers address contradictions in toxicity data for oxime derivatives during safety assessments?

- Methodological Answer : Follow a tiered approach as outlined in fragrance safety assessments (e.g., RIFM frameworks):

Endpoint prioritization : Compare systemic toxicity (e.g., LD₅₀) and dermal sensitization thresholds (e.g., LLNA EC₃).

Weight-of-evidence analysis : Integrate in vitro (Ames test) and in vivo data (OECD guidelines) to resolve discrepancies.

Threshold derivation : Use the lowest acceptable concentration across endpoints for risk mitigation .

Q. What strategies optimize the regioselective functionalization of the tetrahydronaphthalene ring in oxime derivatives?

- Methodological Answer :

- Electrophilic substitution : Direct nitration or sulfonation at the para position of the aromatic ring is favored due to steric hindrance from the oxime group.

- Catalytic methods : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on halogenated intermediates enables selective C–C bond formation. For example, sulfonyloxime derivatives were synthesized via tosylation of hydroxyl groups under mild alkaline conditions .

Q. How can computational modeling predict the biological activity of (1E)-oxime analogs?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory activity).

- QSAR models : Correlate molecular descriptors (logP, polar surface area) with empirical bioactivity data. A study on ethoxy-substituted oximes achieved R² >0.85 by incorporating Hammett constants and steric parameters .

Data Contradiction Analysis

Q. How should conflicting crystallographic data (e.g., bond lengths vs. theoretical calculations) be resolved?

- Methodological Answer :

Refinement checks : Verify data-to-parameter ratios (>10:1) and residual electron density maps to exclude disorder artifacts.

Benchmarking : Compare experimental bond lengths (e.g., C=N at ~1.28 Å) with DFT-optimized structures (B3LYP/6-31G* basis set). Discrepancies >0.02 Å may indicate crystal packing effects .

Safety and Handling Protocols

Q. What are the recommended safety protocols for handling oxime derivatives in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.